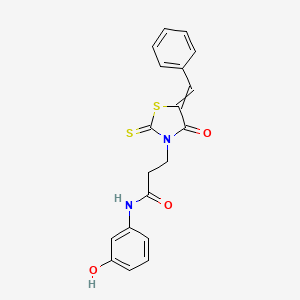![molecular formula C15H14ClN3 B10811484 4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B10811484.png)
4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline typically involves the condensation of 4-chloroaniline with 1-methyl-1H-benzimidazole-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions . The process may involve multiple steps, including the formation of intermediate compounds, purification, and final condensation to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques to produce the compound on a commercial scale .
化学反应分析
Types of Reactions
4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide; reactions are conducted in polar solvents like methanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
科学研究应用
4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound with a wide range of pharmacological activities.
2-methylbenzimidazole: Known for its antimicrobial properties.
4-chlorobenzimidazole: Exhibits similar chemical reactivity and biological activities.
Uniqueness
4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline is unique due to the presence of both the 4-chloroaniline and 1-methylbenzimidazole moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3/c1-19-14-5-3-2-4-13(14)18-15(19)10-17-12-8-6-11(16)7-9-12/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITINQVEJBXDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(5-Chloro-2-methyl-phenyl)-4-(2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine](/img/structure/B10811405.png)
![3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid](/img/structure/B10811416.png)
![1-(3,4-Dimethoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B10811427.png)
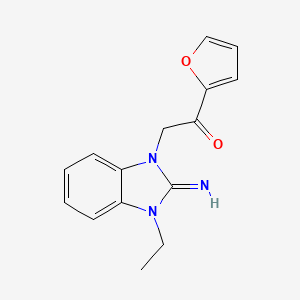
![2-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one](/img/structure/B10811439.png)
![N-[3-Cyano-4-methyl-5-(morpholine-4-carbonyl)-thiophen-2-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B10811446.png)
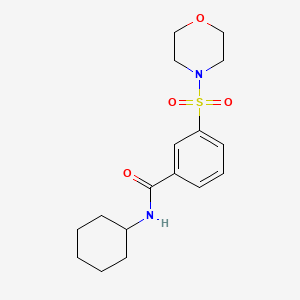
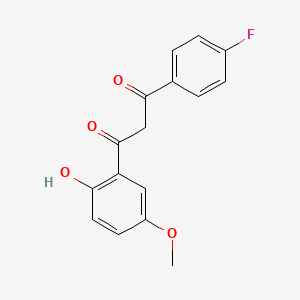
![4-[(5-Bromofuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B10811461.png)
![4-(Ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B10811478.png)

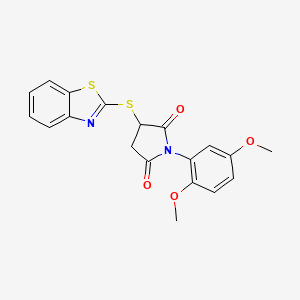
![6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B10811494.png)
